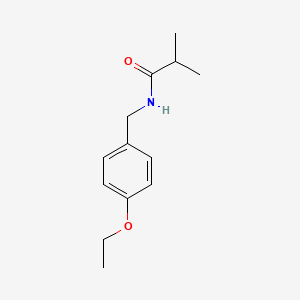
N'-(2-furoyloxy)-4-iodobenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furoyloxy)-4-iodobenzenecarboximidamide, also known as FIPI, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2008 by a group of chemists at the University of Utah. Since then, FIPI has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wirkmechanismus
N'-(2-furoyloxy)-4-iodobenzenecarboximidamide binds to the catalytic domain of PLD and prevents it from interacting with its substrate, phosphatidylcholine. This inhibits the hydrolysis of phosphatidylcholine and the subsequent production of PA. As a result, this compound suppresses the downstream signaling pathways that are activated by PA.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit cell proliferation, induce apoptosis, and suppress tumor growth in various cancer cell lines. This compound has also been shown to modulate the immune response by inhibiting the production of inflammatory cytokines. In addition, this compound has been found to protect against ischemia-reperfusion injury in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(2-furoyloxy)-4-iodobenzenecarboximidamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and purified. It is also highly specific for PLD and does not affect other enzymes or signaling pathways. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which means that it needs to be replenished frequently.
Zukünftige Richtungen
There are several future directions for the use of N'-(2-furoyloxy)-4-iodobenzenecarboximidamide in scientific research. One area of interest is the role of PLD in neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to protect against neuronal damage in animal models of these diseases, suggesting that PLD inhibition may be a promising therapeutic strategy. Another area of interest is the use of this compound in drug discovery. By targeting PLD, this compound may be able to modulate a wide range of cellular processes and signaling pathways, making it a potential lead compound for the development of new drugs.
Synthesemethoden
The synthesis of N'-(2-furoyloxy)-4-iodobenzenecarboximidamide involves the reaction of 4-iodobenzenecarboximidamide with furoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white crystalline solid with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
N'-(2-furoyloxy)-4-iodobenzenecarboximidamide has been widely used as a research tool to study the role of phospholipase D (PLD) in various biological processes. PLD is an enzyme that catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid (PA), a key signaling molecule in many cellular processes. This compound inhibits PLD by targeting its catalytic domain, thus blocking the production of PA.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-iodophenyl)methylidene]amino] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IN2O3/c13-9-5-3-8(4-6-9)11(14)15-18-12(16)10-2-1-7-17-10/h1-7H,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWUKPASVMNHMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)ON=C(C2=CC=C(C=C2)I)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)O/N=C(/C2=CC=C(C=C2)I)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(1H-benzimidazol-2-ylmethyl)-1-piperidinyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5426249.png)
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5426261.png)
![2-({[2-(difluoromethoxy)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5426275.png)
![4-[(3-methylbutanoyl)amino]-N-phenylbenzamide](/img/structure/B5426283.png)
![1-(2-methylphenyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-1,4-diazepane](/img/structure/B5426287.png)
![3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]propanohydrazide](/img/structure/B5426291.png)
![N'-benzyl-N-methyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}sulfamide](/img/structure/B5426292.png)

![N~2~-({1-[2-(diethylamino)-2-oxoethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-L-valinamide](/img/structure/B5426305.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[3-(1H-tetrazol-1-yl)propyl]piperidine](/img/structure/B5426307.png)
![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5426310.png)

![ethyl 5-methyl-2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5426328.png)
![4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5426337.png)